

Interpreting the IR and mass spectrum of 3-Hydroxybenzophenone

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Compound of Interest

Compound Name: 3-Hydroxybenzophenone

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An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Hydroxybenzophenone

This guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data for **3-Hydroxybenzophenone** ($C_{13}H_{10}O_2$), a compound of interest in various chemical and pharmaceutical research fields. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the molecule's structural features through spectroscopic interpretation. The document includes detailed experimental protocols and visual diagrams to elucidate analytical workflows and molecular fragmentation pathways.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Hydroxybenzophenone** is characterized by absorptions corresponding to its hydroxyl group, carbonyl group, and aromatic rings.

Data Presentation: Characteristic IR Absorptions

The principal vibrational modes for **3-Hydroxybenzophenone** are summarized below. These wavenumbers are based on typical ranges for the respective functional groups.[\[1\]](#)[\[2\]](#)

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)	Description
Phenol	O–H stretch	3500–3200 (broad)	The broadness indicates hydrogen bonding between molecules.
Aromatic C–H	C–H stretch	3100–3000	Stretching vibrations of the C–H bonds on the two aromatic rings.
Ketone	C=O stretch	~1715–1665	The strong absorption is characteristic of the conjugated carbonyl group (benzophenone moiety).[3]
Aromatic Rings	C=C stretch	1600–1400	A series of peaks corresponding to the in-ring carbon–carbon double bond stretching.
Phenol	C–O stretch	1320–1000	Stretching vibration of the carbon–oxygen single bond of the phenol group.
Aromatic C–H	C–H bend	900–675	Out-of-plane ("oop") bending of C–H bonds, which can help determine the substitution pattern of the aromatic rings.

Interpretation: The IR spectrum of **3-Hydroxybenzophenone** is dominated by a strong, broad absorption band in the 3500–3200 cm⁻¹ region, which is indicative of the O–H stretching of the

phenolic hydroxyl group. A very strong and sharp peak is expected around 1665 cm^{-1} , corresponding to the C=O stretch of the diaryl ketone. The conjugation with the aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. Multiple sharp peaks between 1600 cm^{-1} and 1400 cm^{-1} confirm the presence of aromatic C=C bonds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation through fragmentation analysis. For **3-Hydroxybenzophenone** (Molecular Weight: 198.22 g/mol), Electron Ionization (EI) is a common technique used.[4]

Data Presentation: Key Mass Fragments

The mass spectrum of **3-Hydroxybenzophenone** shows a distinct fragmentation pattern. The key ions observed are listed below.

m/z	Proposed Ion Structure	Description
198	$[\text{C}_{13}\text{H}_{10}\text{O}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Fragment from cleavage of the bond between the carbonyl and the unsubstituted phenyl ring, loss of a $\text{C}_6\text{H}_5\bullet$ radical.
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Fragment from cleavage of the bond between the carbonyl and the hydroxyphenyl ring, loss of a $\text{C}_6\text{H}_5\text{O}\bullet$ radical.

Interpretation: Under electron ionization, **3-Hydroxybenzophenone** forms a molecular ion ($\text{M}^{+\bullet}$) at m/z 198. This ion is energetically unstable and undergoes fragmentation.[5] The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl group.[6]

- Formation of m/z 121: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in the loss of a phenyl radical ($\bullet\text{C}_6\text{H}_5$), yielding the stable

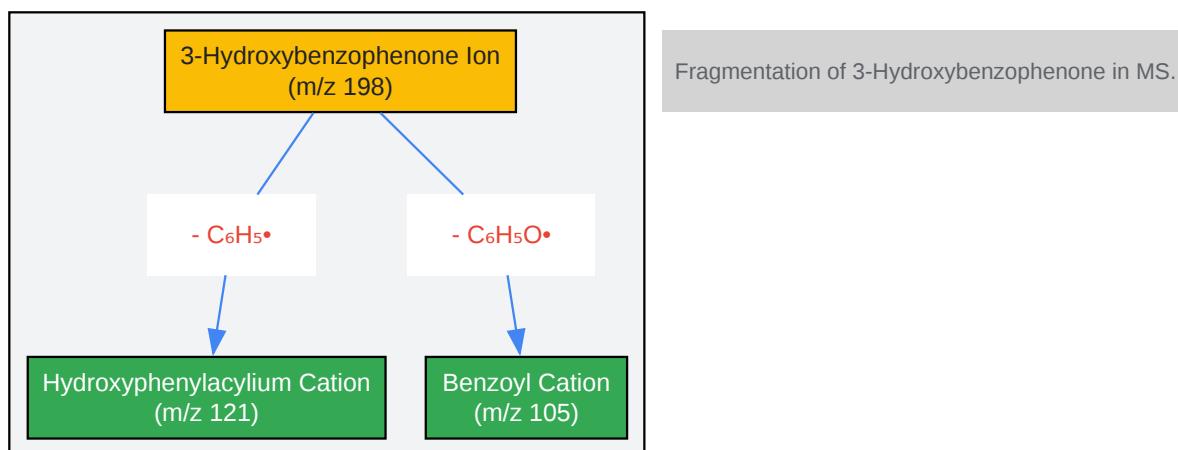
hydroxyphenylacylium cation at m/z 121.[6]

- Formation of m/z 105: Alternatively, cleavage of the bond between the carbonyl carbon and the 3-hydroxyphenyl ring leads to the loss of a hydroxyphenyl radical ($\bullet\text{C}_6\text{H}_5\text{O}$), forming the benzoyl cation at m/z 105.[6] This benzoyl cation is a very common and stable fragment in the mass spectra of benzophenone derivatives.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Visualization: Fragmentation Pathway

The fragmentation of the protonated molecular ion of **3-Hydroxybenzophenone** is illustrated below.



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Caption: Fragmentation of **3-Hydroxybenzophenone** in MS.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol 1: Acquiring an FT-IR Spectrum of a Solid Sample

This protocol describes the thin solid film method, which is suitable for non-volatile solids like **3-Hydroxybenzophenone**.^[7]

- Sample Preparation:

- Place approximately 10-20 mg of solid **3-Hydroxybenzophenone** into a small test tube or vial.
- Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and gently agitate to dissolve the solid completely.^[7]

- Film Casting:

- Obtain a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl) from a desiccator.
- Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.
- Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.^[7]

- Data Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment first.
- Run the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

- Post-Analysis:

- If the peaks are too intense (saturated), clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-dry.^[7]

- Clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and return it to the desiccator.

Protocol 2: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general procedure for obtaining a mass spectrum using a GC-MS system or a direct insertion probe.

- Sample Introduction:

- Prepare a dilute solution of **3-Hydroxybenzophenone** in a volatile solvent (e.g., methanol or dichloromethane).
- For GC-MS: Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph, which will separate the compound and introduce it into the mass spectrometer's ion source.
- For Direct Probe: Place a small amount of the solid sample into a capillary tube, insert it into the probe, and introduce the probe directly into the ion source vacuum.[\[8\]](#)

- Ionization:

- The sample is volatilized by heating.[\[9\]](#)
- In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[\[8\]](#)[\[10\]](#) This causes an electron to be ejected from the molecule, forming a positively charged radical cation (the molecular ion).

- Mass Analysis:

- The newly formed ions (both molecular and fragment ions) are accelerated by an electric field.
- They then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates the ions based on their mass-to-charge (m/z) ratio.[\[11\]](#)

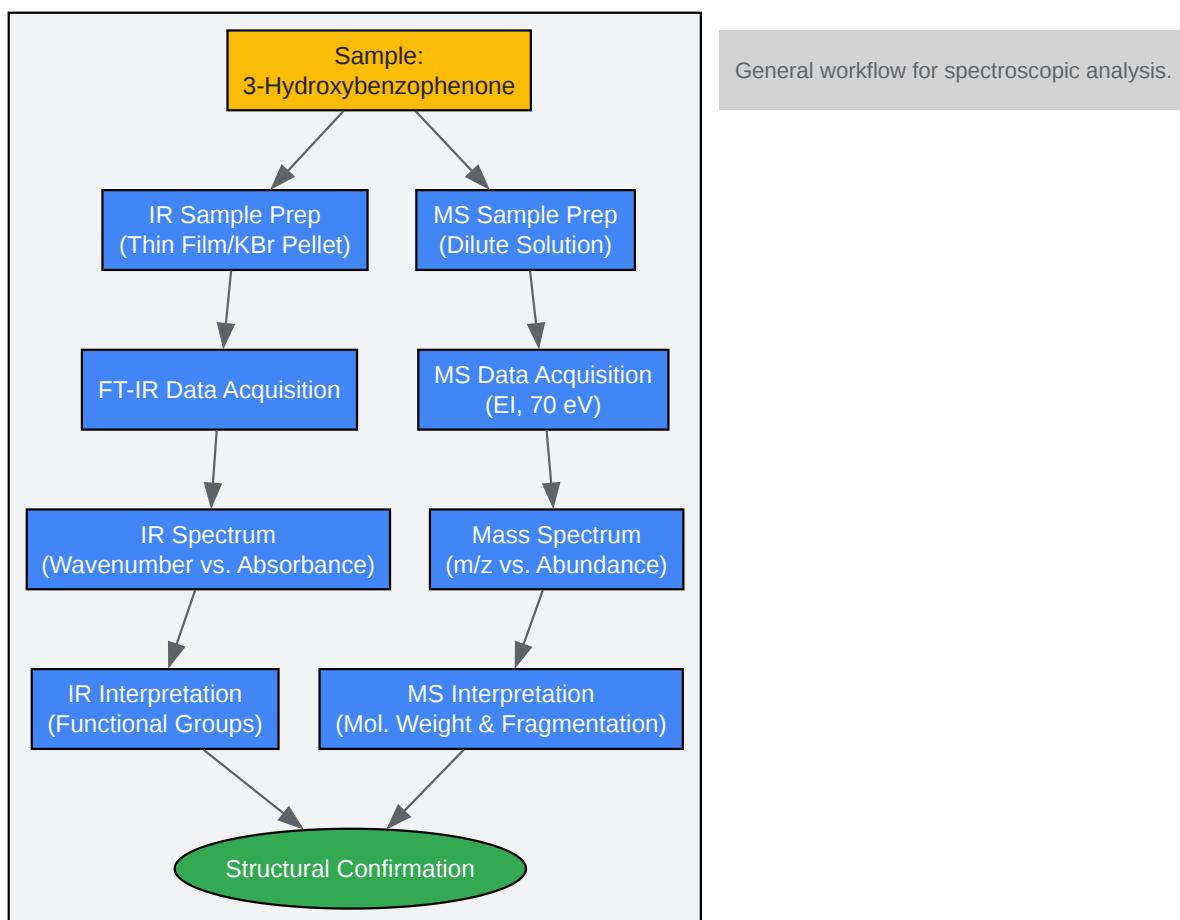
- Detection:

- An electron multiplier or similar detector records the abundance of ions at each m/z value.
- The instrument's software plots the relative ion abundance versus m/z to generate the mass spectrum.

Analytical Workflow

The logical progression from sample to final interpretation is a critical aspect of spectroscopic analysis.

Visualization: Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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